molecular formula C21H23NO8 B161236 14-norpseurotin A CAS No. 1031727-34-0

14-norpseurotin A

Cat. No.: B161236
CAS No.: 1031727-34-0
M. Wt: 417.4 g/mol
InChI Key: FCGCMRDADMTJIM-LFDIKFNASA-N
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Description

14-Norpseurotin A is an alkaloid and a bio-active metabolite of the fungus Aspergillus sydowii. It features an oxa-spiro-lactam core and is known for its antibacterial, antileishmanial, and anticancer activities . This compound is a 14-nor derivative of pseurotin A, another bio-active metabolite.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-norpseurotin A involves multiple steps, starting from simple organic molecules. The key steps include the formation of the oxa-spiro-lactam core and the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves fermentation processes using Aspergillus sydowii strains. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 14-Norpseurotin A undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Various functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

14-Norpseurotin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 14-norpseurotin A involves its interaction with various molecular targets and pathways. It is believed to exert its antibacterial effects by inhibiting the synthesis of bacterial cell walls. Its antileishmanial activity is thought to involve the disruption of protozoan cell membranes. The anticancer effects are likely due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

    Pseurotin A: The parent compound of 14-norpseurotin A, also an alkaloid with similar bio-active properties.

    Pseurotin B: Another derivative with slight structural differences but similar biological activities.

    Pseurotin C: Known for its antifungal and antibacterial properties.

Uniqueness: this compound is unique due to its specific oxa-spiro-lactam core and the presence of multiple functional groups that contribute to its diverse biological activities. Its 14-nor derivative structure distinguishes it from other pseurotin derivatives, providing unique reactivity and biological properties .

Properties

IUPAC Name

(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxypent-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8/c1-4-8-13(23)14(24)15-11(2)16(25)20(30-15)18(27)21(29-3,22-19(20)28)17(26)12-9-6-5-7-10-12/h4-10,13-14,18,23-24,27H,1-3H3,(H,22,28)/b8-4-/t13-,14-,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCMRDADMTJIM-LFDIKFNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045653
Record name 14-Norpseurotin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031727-34-0
Record name 14-Norpseurotin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031727340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Norpseurotin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-NORPSEUROTIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3BLJ3WUH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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